2,2,2-trichloro-N-(5-chloro-2-methoxyphenyl)acetamide
Description
2,2,2-Trichloro-N-(5-chloro-2-methoxyphenyl)acetamide is a halogenated acetamide derivative characterized by a trichloromethyl group attached to the acetamide nitrogen and a 5-chloro-2-methoxyphenyl aromatic ring. The presence of both electron-withdrawing (Cl) and electron-donating (OCH₃) groups on the phenyl ring creates a unique electronic environment, affecting molecular conformation, solubility, and reactivity.
Properties
IUPAC Name |
2,2,2-trichloro-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl4NO2/c1-16-7-3-2-5(10)4-6(7)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTDPHFRHFGRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308512 | |
| Record name | 2,2,2-trichloro-N-(5-chloro-2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6225-79-2 | |
| Record name | 2,2,2-trichloro-N-(5-chloro-2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40308512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(5-chloro-2-methoxyphenyl)acetamide typically involves the reaction of 5-chloro-2-methoxyaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-(5-chloro-2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichloroacetamide group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amide derivative .
Scientific Research Applications
2,2,2-Trichloro-N-(5-chloro-2-methoxyphenyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-(5-chloro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal effects .
Comparison with Similar Compounds
Substituent Effects on Molecular Conformation
- 2,2,2-Trichloro-N-(2,5-dimethylphenyl)acetamide (25DMPTCA) : The N–H bond adopts a syn conformation relative to the 2-methyl group and anti to the 5-methyl group. This steric arrangement is stabilized by intermolecular N–H···O hydrogen bonds, forming chains in the crystal lattice .
- 2,2,2-Trichloro-N-(2,6-dimethylphenyl)acetamide : Similar conformational preferences are observed, but the 2,6-dimethyl substitution leads to distinct packing interactions due to increased steric hindrance .
- Target Compound : The 5-chloro-2-methoxy substituents likely induce a planar aromatic ring conformation, with the methoxy group participating in hydrogen bonding or dipole interactions.
Electronic Effects
- Electron-Withdrawing vs. 2,2,2-Trichloro-N-(5-methoxy-2-pyrrolylphenyl)acetamide (9g): The methoxy group reduces melting point (67°C) compared to halogenated analogs (e.g., 9d: 90°C), likely due to decreased lattice energy from weaker van der Waals interactions .
Physicochemical Properties
Table 1: Key Properties of Selected Trichloroacetamides
*Calculated based on molecular formula C₁₀H₈Cl₄NO₂.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
